molecular formula C16H21N3O3S2 B3018528 2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(3-methylpiperidin-1-yl)ethanone CAS No. 899976-30-8

2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(3-methylpiperidin-1-yl)ethanone

Cat. No. B3018528
CAS RN: 899976-30-8
M. Wt: 367.48
InChI Key: AXNWZOINUFTNOB-UHFFFAOYSA-N
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Description

2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(3-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H21N3O3S2 and its molecular weight is 367.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Thiadiazines : One study describes the synthesis of pyrimido[2,1-b][1,3,5]thiadiazines, which are structurally related to the compound . These thiadiazines were synthesized through a multicomponent double Mannich reaction, highlighting a method that could potentially be applied to or inform the synthesis of the specified compound (Khudina et al., 2013).

  • Antituberculosis and Cytotoxicity Studies : Another study focused on the synthesis of 3-heteroarylthioquinoline derivatives and evaluated their antituberculosis and cytotoxicity, indicating potential medicinal chemistry applications for structurally related compounds (Chitra et al., 2011).

Biological Activities

  • Immunosuppressive and Stimulatory Effects : Research on 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives revealed compounds with potent immunosuppressive and immunostimulatory effects, as well as significant inhibitors of LPS-stimulated NO generation, suggesting therapeutic potentials for similar compounds (Abdel‐Aziz et al., 2011).

Chemical Properties and Applications

  • Evaluation of Flavors with Modifying Properties : A study evaluated the toxicological profile of flavors with modifying properties, which are structurally related, for their safety in food and beverage applications. This indicates the relevance of chemical safety evaluations for compounds used as flavor modifiers (Arthur et al., 2015).

  • Inhibition of Mild Steel Corrosion : Another study synthesized 1,4-benzothiazin-2-yl)ethanone for use as a corrosion inhibitor of mild steel in hydrochloric solution, showcasing an industrial application for similar compounds in preventing corrosion (Aloui et al., 2009).

properties

IUPAC Name

2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S2/c1-11-5-6-14-13(8-11)17-16(18-24(14,21)22)23-10-15(20)19-7-3-4-12(2)9-19/h5-6,8,12H,3-4,7,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNWZOINUFTNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CSC2=NS(=O)(=O)C3=C(N2)C=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(3-methylpiperidin-1-yl)ethanone

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